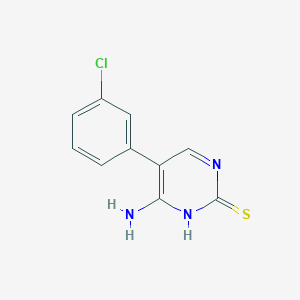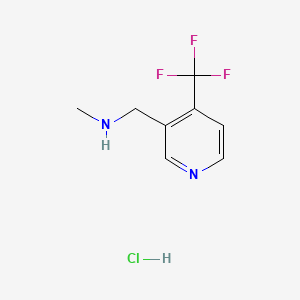
3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic rings or the pyrazole moiety.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary widely based on the specific application and biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other oxadiazoles: Compounds with similar structures but different substituents on the oxadiazole ring.
Pyrazoles: Compounds containing the pyrazole ring but lacking the oxadiazole moiety.
Phenyl derivatives: Compounds with similar aromatic ring structures but different functional groups.
Uniqueness
The uniqueness of 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups and ring structures, which can impart unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H18N4O3 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-(4-ethoxy-3-methoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3/c1-3-26-16-10-9-14(11-17(16)25-2)19-22-20(27-24-19)15-12-21-23-18(15)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
VVEVIBSJZCYKJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14097363.png)

![(4-chlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14097388.png)

![1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097396.png)
![3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097403.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)

![N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14097419.png)




![7-Chloro-6-methyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097450.png)
